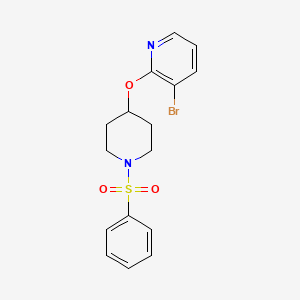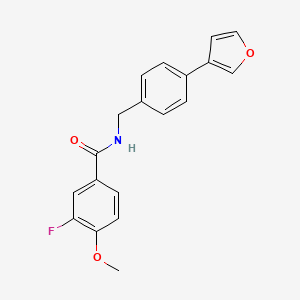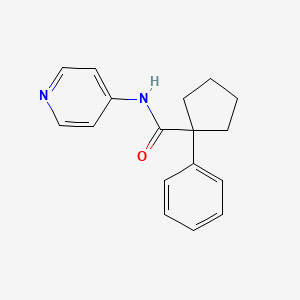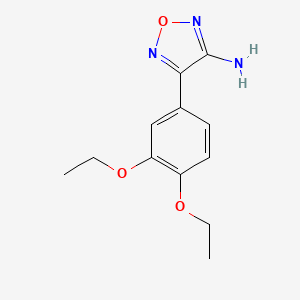
3-Bromo-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Research has shown the synthesis and biological evaluation of compounds similar to 3-Bromo-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine. These compounds exhibit moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Another study synthesized compounds with a related molecular structure, demonstrating antimicrobial activity, suggesting potential applications in combating microbial infections (Fahim & Ismael, 2019).
Catalytic and Synthetic Applications
- The compound has been used as a substrate in the synthesis of new cyanopyridine derivatives. These compounds have shown promise in antimicrobial studies, indicating their potential use in medical and chemical synthesis applications (Bogdanowicz et al., 2013).
- In a related study, the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides using 3-bromopyridine demonstrated good yields, highlighting its utility in the formation of complex organic compounds (Han, 2010).
Pharmaceutical and Medicinal Chemistry
- A study involving the synthesis, characterization, and evaluation of related compounds demonstrated potential use in medicinal chemistry, particularly in targeting enzymes like butyrylcholinesterase (BChE), which is relevant in neurological disorders (Khalid et al., 2016).
- The compound was also used in the synthesis of novel multidrug-resistant tuberculosis (MDR-TB) related substances, suggesting its potential application in the development of new treatments for resistant bacterial infections (Jayachandra et al., 2018).
Propiedades
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]oxy-3-bromopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c17-15-7-4-10-18-16(15)22-13-8-11-19(12-9-13)23(20,21)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDZZNITMGLLFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)


![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)
![1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2363539.png)


![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B2363543.png)



![4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide](/img/structure/B2363550.png)
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)